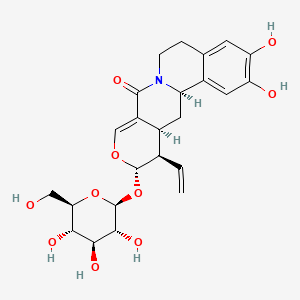
Demethylalangiside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethylalangiside is a glycoside.
Aplicaciones Científicas De Investigación
Biological Activities
Demethylalangiside exhibits a range of biological activities, primarily linked to its structural properties as an isoquinoline alkaloid. The following sections detail its applications based on various studies.
Antitumor Activity
This compound has been investigated for its cytotoxic effects against various cancer cell lines. A study reported that several isoquinoline alkaloids, including derivatives related to this compound, showed significant antiproliferative activity against human tumor cell lines such as A549 (lung carcinoma) and MDA-MB-231 (triple-negative breast cancer) .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | A549 | ND | Not Detected |
| This compound | MDA-MB-231 | ND | Not Detected |
| 9-Demethyltubulosine | A549 | 0.5 | Potent antiproliferative activity |
| 9-Demethyltubulosine | MDA-MB-231 | 0.8 | Effective against drug-sensitive cells |
The data indicates that while this compound itself may not have been detected in some assays, related compounds demonstrate promising anticancer properties.
Neuropharmacological Applications
Research into the neuropharmacological effects of isoquinoline alkaloids has highlighted their potential in treating neurodegenerative diseases. For instance, compounds structurally related to this compound have been shown to inhibit acetylcholinesterase, which is crucial in managing conditions like Alzheimer's disease .
Case Studies
- Cytotoxicity in Hep G2 Cells : A study evaluated the cytotoxic effect of several synthesized compounds on Hep G2 human liver cancer cells. While this compound was not specifically tested, other related compounds showed moderate cytotoxicity at concentrations ranging from 10 to 100 µM .
- Isoquinoline Alkaloid Review : A comprehensive review of isoquinoline alkaloids highlighted over 400 molecules with diverse bioactivities, including those derived from Alangium species. This review emphasizes the ongoing research into the therapeutic potential of these compounds, including this compound .
Propiedades
Número CAS |
47763-23-5 |
|---|---|
Fórmula molecular |
C24H29NO10 |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
(1R,15S,16R,17S)-16-ethenyl-4,5-dihydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one |
InChI |
InChI=1S/C24H29NO10/c1-2-11-13-6-15-12-7-17(28)16(27)5-10(12)3-4-25(15)22(32)14(13)9-33-23(11)35-24-21(31)20(30)19(29)18(8-26)34-24/h2,5,7,9,11,13,15,18-21,23-24,26-31H,1,3-4,6,8H2/t11-,13+,15-,18-,19-,20+,21-,23+,24+/m1/s1 |
Clave InChI |
ODZVWJRTEQQVCO-RJRDEGSCSA-N |
SMILES |
C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |
SMILES isomérico |
C=C[C@@H]1[C@@H]2C[C@@H]3C4=CC(=C(C=C4CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES canónico |
C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















